molecular formula C20H23N3O6S B12725501 Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- CAS No. 111856-34-9

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro-

Cat. No.: B12725501
CAS No.: 111856-34-9
M. Wt: 433.5 g/mol
InChI Key: GZSDUSAOJIOEBM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the benzoyl and morpholinyl groups in its structure suggests potential biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- typically involves multi-step organic reactions. The process begins with the nitration of benzenesulfonamide to introduce the nitro group at the 4-position. This is followed by the acylation of the amino group with benzoyl chloride to form the benzoyl derivative. The final step involves the alkylation of the sulfonamide nitrogen with 3-(4-morpholinyl)propyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products

    Oxidation: 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-aminobenzenesulfonamide.

    Reduction: 2-hydroxy-N-(3-(4-morpholinyl)propyl)-4-nitrobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-
  • Benzenesulfonamide, 2-benzoyl-N-(4-morpholinyl)-4-nitro-

Uniqueness

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is unique due to the presence of the 3-(4-morpholinyl)propyl group, which may confer distinct biological activities compared to its analogs. This structural variation can influence the compound’s binding affinity to enzymes and its overall pharmacokinetic properties.

Properties

CAS No.

111856-34-9

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

2-benzoyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H23N3O6S/c24-20(16-5-2-1-3-6-16)18-15-17(23(25)26)7-8-19(18)30(27,28)21-9-4-10-22-11-13-29-14-12-22/h1-3,5-8,15,21H,4,9-14H2

InChI Key

GZSDUSAOJIOEBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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